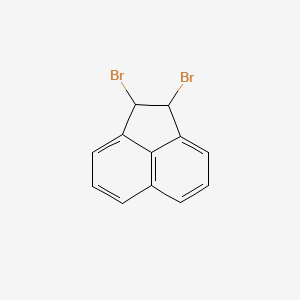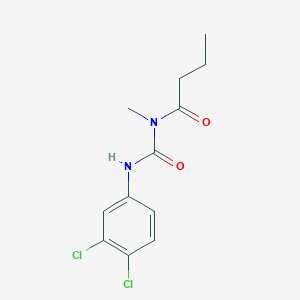
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea is an organic compound with the molecular formula C11H12Cl2N2O2 It is a derivative of urea, characterized by the presence of a butyryl group and a dichlorophenyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with butyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl isocyanate to form the final product. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Amines, thiols; solvents like ethanol or acetonitrile
Major Products Formed:
- Oxidation: Urea derivatives with additional functional groups
- Reduction: Amine derivatives
- Substitution: Compounds with substituted nucleophiles in place of chlorine atoms
Aplicaciones Científicas De Investigación
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 1-Butyl-3-(3,4-dichlorophenyl)urea
- 1-Butyl-3-(2,4-dichlorophenyl)urea
- 1-Butyl-3-(3,5-dichlorophenyl)urea
- 1-Sec-butyl-3-(3,4-dichlorophenyl)urea
- 1-Acetyl-1-butyl-3-(3,4-dichlorophenyl)urea
Comparison: 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both butyryl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.
Propiedades
Número CAS |
115956-49-5 |
|---|---|
Fórmula molecular |
C12H14Cl2N2O2 |
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylbutanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-4-11(17)16(2)12(18)15-8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,18) |
Clave InChI |
LFHJNUCNZQKQJM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


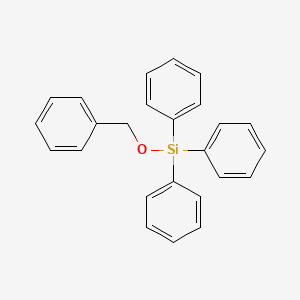
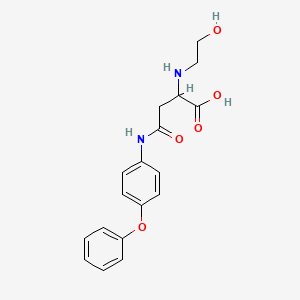

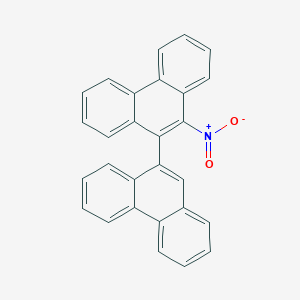
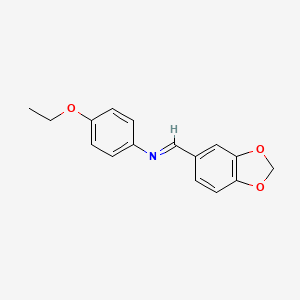

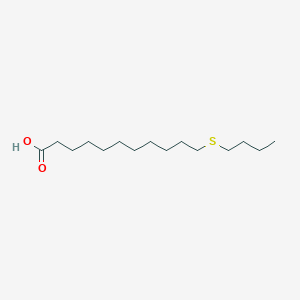
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
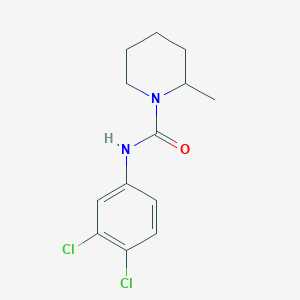
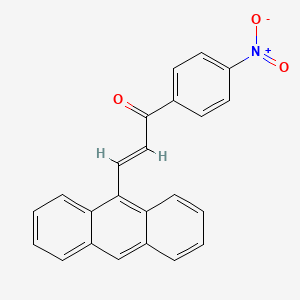
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)

